molecular formula C17H27NO5 B13559505 tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13559505
M. Wt: 325.4 g/mol
InChI Key: KSNOEDXEPSSKSJ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of spirocyclic tertiary amines, characterized by a 1-oxa-9-azaspiro[5.5]undecane core. The structure includes a tert-butyl carbamate protecting group at the 9-position and a conjugated (4E)-4-(2-methoxy-2-oxoethylidene) substituent at the 4-position. Such spirocyclic frameworks are frequently utilized in medicinal chemistry for their conformational rigidity, which enhances receptor-binding specificity. The compound has been explored in the context of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, inspired by Eli Lilly's LY2881835 scaffold . Its synthesis involves secondary alcohol manipulation of N-Boc-protected intermediates and subsequent functionalization with ester-building blocks .

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H27NO5/c1-16(2,3)23-15(20)18-8-6-17(7-9-18)12-13(5-10-22-17)11-14(19)21-4/h11H,5-10,12H2,1-4H3/b13-11+

InChI Key

KSNOEDXEPSSKSJ-ACCUITESSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C/C(=C/C(=O)OC)/CCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)CCO2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The spirocyclic core is often synthesized from precursors such as 1,4-dioxaspiro[5.5]undecane derivatives or related cyclic ketones.
  • Key intermediates include tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate and tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate , which are close structural analogs and precursors in the synthetic route.

Four-Step Synthesis Approach (Adapted from Patent CN111518015A)

Step Description Reagents & Conditions Solvent Temperature Time
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide Glycol dimethyl ether + ethanol 0–20 °C Not specified
2 Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under LDA Lithium diisopropylamide (LDA) Toluene 0–20 °C 12.5 hours
3 Reduction and cyclization of alkylated nitrile intermediate Hydrogen gas, Raney nickel catalyst Methanol 50 °C 6 hours
4 Deprotection to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester Pyridinium p-toluenesulfonate (PPTS) Acetone/water mixture 70 °C 15 hours

This method emphasizes careful control of temperature and solvent to optimize yields and selectivity.

Functional Group Transformations

  • The reduction step (step 3) converts nitrile to amine, enabling cyclization to form the azaspiro ring.
  • The deprotection step (step 4) removes protecting groups under mild acidic conditions to reveal the free acid or ester functionality.
  • The alkylation step (step 2) introduces the 2-chloroethyl substituent, which is key for subsequent cyclization.

Related Compound Preparations Informing the Methodology

Summary Table of Preparation Conditions

Step Intermediate/Product Key Reagents Solvent System Temperature Time Notes
1 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanitrile, KOtBu Glycol dimethyl ether + EtOH 0–20 °C Formation of nitrile
2 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile LDA, 1-bromo-2-chloroethane Toluene 0–20 °C 12.5 h Alkylation
3 Cyclized amine intermediate H2, Raney Ni Methanol 50 °C 6 h Reduction and cyclization
4 tert-butyl ester final product PPTS Acetone/water 70 °C 15 h Deprotection

Analytical and Research Notes

  • The synthetic route is optimized for stereoselectivity at the spiro center and E-geometry of the oxoethylidene double bond.
  • Reaction times and temperatures are critical for yield and purity.
  • Purification typically involves chromatographic techniques and recrystallization.
  • Spectroscopic methods (NMR, IR, MS) confirm the structure and purity at each step.
  • The tert-butyl protecting group is stable under basic and mild reductive conditions but removable under acidic conditions, facilitating stepwise functional group manipulation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the ester group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for its potential to act as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Spirocyclic FFA1 Agonist Derivatives

LY2881835 Analogs (e.g., compounds 2c and 2d from ):

  • Structural Features : Replace the (4E)-4-(2-methoxy-2-oxoethylidene) group with pyridinyloxy or phenyloxy substituents.
  • Activity : Demonstrated agonist activity toward FFA1, with 2c (pyridin-2-yloxy derivative) showing a 58% yield and 2d (pyridin-4-yloxy derivative) achieving 45% yield .
  • Physicochemical Properties :
    • 2c : $ ^1H $ NMR (DMSO-d6) δ 8.38–8.33 (m), $ ^{13}C $ NMR δ 163.0 (C=O), MS m/z 249.1 (M+H+) .
    • 2d : Melting point 109–114°C, $ ^{13}C $ NMR δ 151.0 (aromatic C), MS m/z 250.1 (M+H+) .

Comparison :

Compound Substituent at 4-Position Yield (%) Key NMR Signals (δ, ppm) Biological Activity
Target Compound (E)-2-methoxy-2-oxoethylidene N/A δ 158.9 (C=O), 140.8 (spiro C) FFA1 agonist (theoretical)
2c Pyridin-2-yloxy 58 δ 8.38–8.33 (pyridine H) FFA1 agonist
2d Pyridin-4-yloxy 45 δ 6.99–6.96 (aromatic H) FFA1 agonist

Antibacterial Spirocyclic Derivatives

Ciprofloxacin Hybrids (e.g., 3w and 3ac from ):

  • Structural Features: Incorporate a 1-oxa-9-azaspiro[5.5]undecane moiety linked to a quinolone core (ciprofloxacin derivative).
  • Activity : 3w exhibited antibacterial activity with a 44% yield and melting point 87–89°C; 3ac showed 47% yield and activity against Gram-positive pathogens .
  • Key Data: 3w: $ ^1H $-NMR (CDCl3) δ 8.74 (s, quinoline H), 7.42 (br.s, NH) . 3ac: $ ^{13}C $-NMR δ 163.0 (C=O), MS m/z 455.2 (M+H+) .

Comparison :

Compound Core Structure Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Spirocyclic tertiary amine N/A N/A Ester, carbamate
3w Quinolone-spirocyclic hybrid 44 87–89 Fluoroquinolone, benzyloxy
3ac Oxadiazole-spirocyclic hybrid 47 106–108 Cyclopropyl, oxadiazole

METTL3 Inhibitors and Other Derivatives

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives ():

  • Structural Features : Replace the 1-oxa group with a triazole ring and introduce fluorophenyl or piperidinylmethyl substituents.
  • Activity : Potent METTL3 inhibitors with IC50 values <100 nM. Example 50 includes a 4,4-dimethylpiperidinylmethyl group .
  • Key Data :
    • 50 : $ ^{19}F $ NMR δ -161.0 (d, J = 249.7 Hz), LRMS m/z 300.1 (M+H+) .

Comparison :

Compound Heteroatoms in Spiro Core Key Substituents Application
Target Compound 1-oxa, 9-aza (E)-2-methoxy-2-oxoethylidene FFA1 agonist development
50 1,4,9-triaza 4-(4,4-Dimethylpiperidinylmethyl) METTL3 inhibition

Solubility and Stability :

  • tert-butyl-protected spirocycles (e.g., CAS 873924-08-4) show moderate aqueous solubility (LogP ~2.5) and stability in acidic conditions .
  • The (E)-ethylidene group in the target compound may enhance π-π stacking in receptor binding compared to saturated analogs .

Q & A

Basic Research Questions

What are the recommended synthetic routes for this spirocyclic compound, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. Key steps include:

  • Boc-protection of piperidine precursors (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) under nitromethane and ammonia at 25°C for 17 hours, followed by purification via DCM/water extraction .
  • Transition-metal-catalyzed coupling : For example, Buchwald-Hartwig amination to introduce aryl/heteroaryl groups into the spiro framework .
  • Enantioselective synthesis : Iridium-catalyzed reactions in DMF at 70°C yield enantiomerically pure products (e.g., 98% yield with 95% ee) .
    Critical considerations : Strict control of reaction time, temperature, and solvent purity; use of anhydrous conditions for Boc deprotection.

How should researchers characterize the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons, δ 170-175 ppm for carbonyl carbons) confirm regiochemistry and stereochemistry .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated for C₁₈H₂₇NO₅: 361.1891; observed: 361.1890) .
  • HPLC for enantiopurity : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers and quantify ee .
  • TLC monitoring : Use silica gel plates (Rf ~0.29 in 4:1 hexane/EtOAc) to track reaction progress .

What are the stability and storage guidelines for this compound?

  • Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or light due to potential ester hydrolysis .
  • Decomposition risks : No specific hazardous decomposition products reported, but thermal analysis (TGA/DSC) is advised to identify degradation thresholds .

Advanced Research Questions

How can reaction conditions be optimized to enhance yield and enantioselectivity in asymmetric synthesis?

  • Catalyst screening : Test iridium complexes with chiral ligands (e.g., Segphos or Binap derivatives) to improve ee .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Balance with toluene/THF mixtures .
  • Temperature gradients : Lower temperatures (e.g., 0–25°C) may suppress side reactions during spirocycle formation .

How should researchers resolve contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in ¹³C NMR carbonyl signals (e.g., 172 vs. 175 ppm) may arise from rotameric equilibria. Use variable-temperature NMR (–40°C to 60°C) to freeze conformers .
  • X-ray crystallography : Definitive structural assignment via single-crystal diffraction resolves ambiguities in spirocyclic geometry .

What strategies are effective for synthesizing derivatives (e.g., oximes, thioesters) from this compound?

  • Oxime formation : React with hydroxylamine hydrochloride in absolute ethanol under pyridine catalysis (60°C, 12 hours). Monitor via IR for ν(N–O) at 950 cm⁻¹ .
  • Thioester derivatives : Substitute methoxy groups with thiols using Lawesson’s reagent (reflux in THF, 4 hours) .
  • Boc deprotection : Use TFA/DCM (1:1 v/v) to generate reactive amines for subsequent functionalization .

How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
  • Quality control : Implement in-line FTIR and PAT (Process Analytical Technology) to monitor critical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.